molecular formula C8H13N3 B13528949 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine

Cat. No.: B13528949
M. Wt: 151.21 g/mol
InChI Key: ZIRKZQMHBYDQLA-UHFFFAOYSA-N
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Description

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine is an organic compound that belongs to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a fused imidazole and pyridine ring system. It is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

The synthesis of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by reacting 2-aminopyridine with an appropriate aldehyde or ketone in the presence of a catalyst. The reaction typically requires heating and may involve the use of solvents such as ethanol or methanol .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine or chlorine .

Scientific Research Applications

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C8H13N3

Molecular Weight

151.21 g/mol

IUPAC Name

3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine

InChI

InChI=1S/C8H13N3/c1-6-4-10-8-3-2-7(9)5-11(6)8/h4,7H,2-3,5,9H2,1H3

InChI Key

ZIRKZQMHBYDQLA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2N1CC(CC2)N

Origin of Product

United States

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